molecular formula C15H18FN3O3S B2739373 3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1706270-59-8

3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No. B2739373
CAS RN: 1706270-59-8
M. Wt: 339.39
InChI Key: PNZICDBVFBICPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FN3O3S and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacophore Development

A significant area of research involving 3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide relates to its synthesis and role as a pharmacophore, particularly for cyclooxygenase-2 (COX-2) inhibition. For instance, a study demonstrated the synthesis of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, highlighting the compound's selectivity and potency for COX-2 inhibition, which indicates its potential in anti-inflammatory activities M. Pal et al., 2003.

Metal Ion Sensing

Research has also explored the use of pyrazoline derivatives for fluorometric metal ion sensing. A novel pyrazoline-based compound demonstrated significant selectivity and sensitivity as a "turn-off" sensor for Hg2+ ions, showcasing the application of such compounds in environmental monitoring and analysis Ebru Bozkurt, H. Gul, 2018.

Anticancer and Enzyme Inhibition

Further studies have investigated the bioactivity of benzenesulfonamide derivatives, including their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes. Compounds showing promising cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms suggest potential applications in anticancer therapies H. Gul et al., 2016.

Antidiabetic Agents

Another area of research includes the development of fluoropyrazolesulfonylurea and thiourea derivatives as antidiabetic agents. Preliminary screenings have indicated significant antidiabetic activity, with molecular properties calculations supporting these compounds as potential leads for future drug discovery H. Faidallah et al., 2016.

Synthetic Strategies and Building Blocks

The compound and its related derivatives serve as key building blocks in medicinal chemistry for developing new drugs. Studies on the synthesis of 3-amino-4-fluoropyrazoles, for example, provide insights into creating fluorinated pyrazoles with additional functional groups, enabling further functionalization for drug development Riccardo Surmont et al., 2011.

properties

IUPAC Name

3-fluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c16-13-2-1-3-15(8-13)23(20,21)18-14-9-17-19(11-14)10-12-4-6-22-7-5-12/h1-3,8-9,11-12,18H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZICDBVFBICPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

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